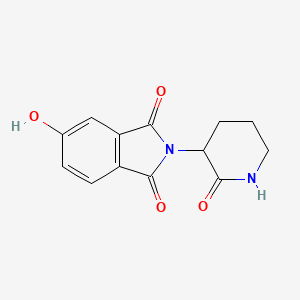
5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a Thalidomide-based cereblon ligand used in the recruitment of CRBN protein . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves various methods. One method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . Another method involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is represented by the InChI code1S/C13H12N2O4/c16-7-3-4-8-9(6-7)13(19)15(12(8)18)10-2-1-5-14-11(10)17/h3-4,6,10,16H,1-2,5H2,(H,14,17) . Chemical Reactions Analysis
The chemical reactions involving 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione include peptide coupling reactions due to the presence of an amine group . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is 260.25 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, as part of a broader class of compounds, has been synthesized and evaluated for various applications in scientific research. The compound has been involved in studies focusing on its synthesis, chemical reactivity, and potential applications in chemotherapeutic agents and biological studies.
For instance, novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, have been synthesized for antimicrobial screenings, indicating potential use as chemotherapeutic agents. These compounds have been established through simple diazotization reactions and evaluated for their antimicrobial activities, suggesting their utility in developing new therapeutics (Jain, Nagda, & Talesara, 2006).
Another study focused on the synthesis of 3-substituted-3-hydroxy-2-oxindole compounds, revealing significant antiproliferative activity in cancer cells. This indicates the potential role of such compounds in anticancer research and therapy development (Nazemi Moghaddam, Jalal, & Zeraatkar, 2017).
Applications in Biological Studies
Research has also explored the role of derivatives of isoindole-1,3-dione in biological applications. One study synthesized a series of 2-hydroxy-1H-isoindolediones as new cytostatic agents, demonstrating their potential in antitumor activity and providing a basis for quantitative structure-activity relationship analysis. This study highlights the importance of electronic and lipophilic parameters in the inhibitory effect of these compounds, indicating their potential use in cancer therapy research (Chan, Lien, & Tokes, 1987).
Photophysical Studies
The photophysical properties of related compounds, like 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, have been studied for their potential applications in fluorescence spectroscopy and as sensors. These studies provide insights into the solvent polarity sensitivity and thermal stability of the dyes, suggesting their applicability in various scientific and technological fields (Deshmukh & Sekar, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-7-3-4-8-9(6-7)13(19)15(12(8)18)10-2-1-5-14-11(10)17/h3-4,6,10,16H,1-2,5H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBVIJWQHLFAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)
![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)
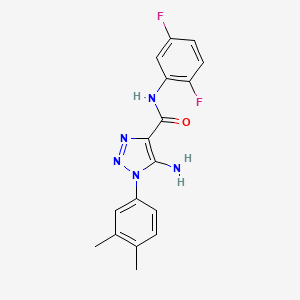
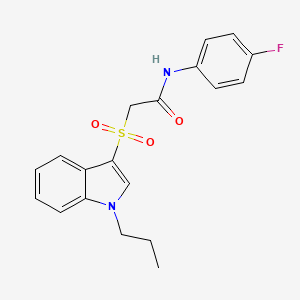
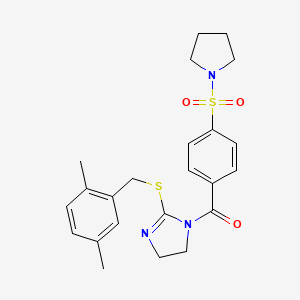
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2722825.png)

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)
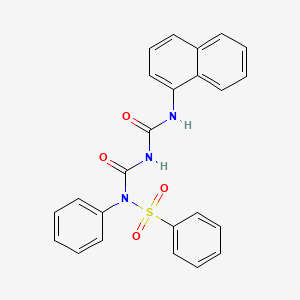
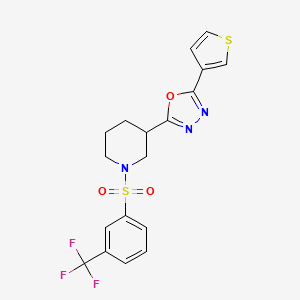
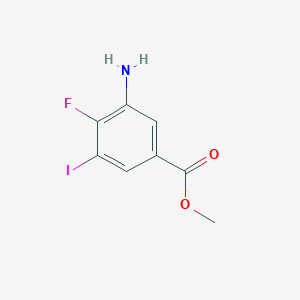
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)
![5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B2722840.png)